

Role of 4-[2-(Dimethylamino)ethoxy]benzaldehyde as a chemical intermediate

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Compound of Interest

	4-[2-(Dimethylamino)ethoxy]benzaldehyde
Compound Name:	(Dimethylamino)ethoxy]benzaldehyde
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An In-depth Technical Guide to **4-[2-(Dimethylamino)ethoxy]benzaldehyde** as a Pivotal Chemical Intermediate

This guide provides a comprehensive technical overview of **4-[2-(Dimethylamino)ethoxy]benzaldehyde**, a versatile chemical intermediate with significant applications in the pharmaceutical industry. We will delve into its synthesis, key physicochemical properties, and its crucial role as a building block in the synthesis of active pharmaceutical ingredients (APIs) and novel therapeutic agents. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering field-proven insights and detailed experimental protocols.

Introduction to 4-[2-(Dimethylamino)ethoxy]benzaldehyde

4-[2-(Dimethylamino)ethoxy]benzaldehyde, with CAS Number 15182-92-0, is an aromatic aldehyde characterized by a dimethylaminoethoxy substituent at the para position of the benzene ring.^[1] This unique structural feature, combining a reactive aldehyde group with a tertiary amine moiety, makes it a valuable precursor in multi-step organic syntheses. The

presence of the dimethylaminoethoxy group can enhance the solubility and bioavailability of the final drug molecule, a desirable property in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application in synthesis. The key properties of **4-[2-(Dimethylamino)ethoxy]benzaldehyde** are summarized in the table below.

Property	Value	Reference
CAS Number	15182-92-0	[2] [3]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[2] [4]
Molecular Weight	193.24 g/mol	[2]
Appearance	Light yellow to brown oil/liquid	[5]
Boiling Point	142 °C	[1] [5]
Density	1.062 g/cm ³ (Predicted)	[1] [5]
Solubility	Sparingly soluble in Chloroform and DMSO	[1] [5]
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[1]

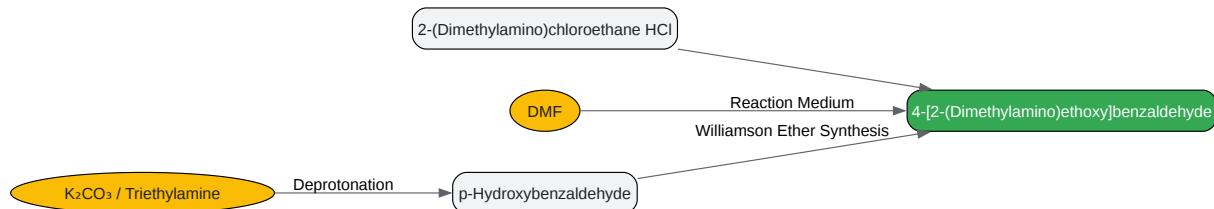
Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde

The efficient synthesis of this key intermediate is paramount for its industrial application. A common and reliable method involves the Williamson ether synthesis, starting from p-hydroxybenzaldehyde and 2-(dimethylamino)chloroethane.

Synthetic Workflow

The synthesis can be visualized as a straightforward nucleophilic substitution reaction, where the phenoxide ion of p-hydroxybenzaldehyde attacks the electrophilic carbon of 2-

(dimethylamino)chloroethane.



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Caption: Synthesis of **4-[2-(Dimethylamino)ethoxy]benzaldehyde**.

Detailed Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of **4-[2-(Dimethylamino)ethoxy]benzaldehyde**.^[6]

- Reaction Setup: In a suitable reaction vessel, combine 80 g of p-hydroxybenzaldehyde, 128 g of potassium carbonate, 150 mL of DMF, and 10 mL of isopropanol. Stir the mixture to ensure homogeneity.
- Addition of Reagents: To the stirred mixture, add 101 g of 2-(dimethylamino)chloroethane hydrochloride, followed by the slow addition of 80 g of triethylamine.
- Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 700 mL of water and extract the aqueous phase with 500 mL of chloroform.

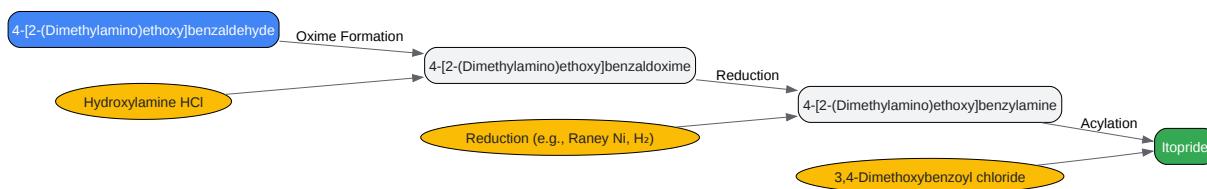
- Acid-Base Extraction: To the chloroform layer, add 300 mL of 2 mol/L sulfuric acid for extraction. Separate the aqueous phase and, under ice-water bath conditions, add 200 mL of 20% sodium hydroxide solution. Extract the basified aqueous phase with 1000 mL of ethyl acetate.
- Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and recover the ethyl acetate under reduced pressure.
- Purification: The crude product is purified by distillation under reduced pressure, collecting the fractions with a boiling point of 142-144 °C at 0.533 kPa. This procedure typically yields around 110.2 g (86.3% yield) of the desired product.

Application as a Key Intermediate in Itopride Synthesis

One of the most significant applications of **4-[2-(Dimethylamino)ethoxy]benzaldehyde** is as a pivotal intermediate in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal disorders.

The Synthetic Pathway to Itopride

The synthesis of Itopride from our subject aldehyde involves a multi-step process, which is a classic example of building molecular complexity from a functionalized aromatic precursor. The key transformations include the formation of an oxime, followed by its reduction to a primary amine, and finally, acylation to yield the final Itopride molecule.[7][8]



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Caption: Synthetic pathway to Itopride.

Step-by-Step Protocol for Itopride Synthesis

The following is a representative protocol for the synthesis of Itopride, starting from **4-[2-(Dimethylamino)ethoxy]benzaldehyde**.

- Reaction Setup: Dissolve **4-[2-(Dimethylamino)ethoxy]benzaldehyde** in ethanol.
- Reagent Addition: Add hydroxylamine hydrochloride to the solution.
- Reaction Conditions: Reflux the mixture for 1 hour.^[7]
- Work-up: After cooling, the product can be isolated by crystallization or used directly in the next step.
- Reaction Setup: The oxime from the previous step is subjected to reduction.
- Reducing Agent: A common method involves catalytic hydrogenation using Raney Nickel as the catalyst at elevated temperature (e.g., 50°C) and pressure.^[7]
- Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the desired amine.
- Reaction Setup: The synthesized 4-[2-(Dimethylamino)ethoxy]benzylamine is dissolved in a suitable solvent, such as diisopropyl ether.
- Acylation: 3,4-Dimethoxybenzoyl chloride is added to the solution, and the mixture is stirred for 1 hour.^[7]
- Final Product: The resulting Itopride can be purified by crystallization. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with ethanolic hydrogen chloride.^[7]

Emerging Applications in Medicinal Chemistry

Beyond its established role in Itopride synthesis, the unique scaffold of **4-[2-(Dimethylamino)ethoxy]benzaldehyde** is being explored for the development of novel therapeutic agents. A notable area of research is the synthesis of its hydrazone derivatives, which have shown promising biological activities.

Hydrazone Derivatives as Anticancer Agents

Recent studies have focused on the synthesis of hydrazide-hydrazone derivatives of **4-[2-(Dimethylamino)ethoxy]benzaldehyde** as potential inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a promising target in cancer therapy.^[9]

- Mechanism of Action: MARK4 is implicated in cell division and proliferation, and its overexpression is linked to certain cancers.^[9] The synthesized hydrazone derivatives have been shown to inhibit the kinase activity of MARK4, leading to decreased cancer cell proliferation and induction of apoptosis.^[9]
- Biological Activity: Certain derivatives have demonstrated significant cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values in the micromolar range.^[9]

Antiamoebic Potential of Hydrazone Derivatives

The versatile hydrazone scaffold derived from **4-[2-(Dimethylamino)ethoxy]benzaldehyde** has also been investigated for its antiprotozoal activity.

- Target: A series of hydrazone hybrids have been synthesized and evaluated for their efficacy against *Entamoeba histolytica*, the causative agent of amoebiasis.^[10]
- Promising Results: The incorporation of the dimethylaminoethoxy and hydrazone moieties into a single molecule has resulted in compounds with potent antiamoebic activity.^[10] For instance, N'-(2-chlorobenzylidene)-4-(2-(dimethylamino) ethoxy)benzohydrazide was identified as a particularly promising compound in one study.^[10]

Conclusion

4-[2-(Dimethylamino)ethoxy]benzaldehyde is a chemical intermediate of significant value in the pharmaceutical industry. Its well-defined synthesis and the strategic placement of its

functional groups make it an ideal starting material for the construction of complex drug molecules. Its established role in the industrial synthesis of Itopride underscores its importance, while ongoing research into its derivatives for anticancer and antiamoebic applications highlights its potential for future drug discovery endeavors. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the full potential of this versatile chemical building block.

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